N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide
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Description
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C22H16N2O6S and its molecular weight is 436.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that this compound exhibits both aggregation enhanced emission (aiee) and excited state intramolecular proton transfer (esipt) characteristics . These properties suggest that the compound may interact with specific molecular targets that can influence these processes.
Mode of Action
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide exhibits a reversible mechanochromism, changing from yellow to orange emission under external stimulus and back to yellow emission by fuming under a dichloromethane atmosphere . This suggests that the compound interacts with its targets in a way that allows for changes in its emission properties under different conditions.
Biochemical Pathways
The compound’s aiee and esipt characteristics suggest that it may influence pathways related to fluorescence and proton transfer .
Result of Action
The compound’s ability to exhibit reversible mechanochromism suggests that it may induce changes in molecular conformation and electronic distribution .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits a change in emission color under external stimulus and returns to its original state under a dichloromethane atmosphere . This suggests that the compound’s action can be influenced by physical stimuli and the presence of certain chemicals in its environment.
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is hypothesized that it may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide within cells and tissues are not well-characterized. It is believed that it may interact with transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is hypothesized that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O6S/c25-20-11-9-15(23-31(29,30)17-6-3-5-16(13-17)24(27)28)12-19(20)22-18-7-2-1-4-14(18)8-10-21(22)26/h1-13,23,25-26H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXLBLUOMOKDDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC(=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.